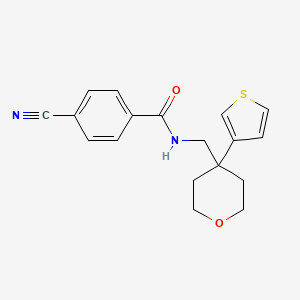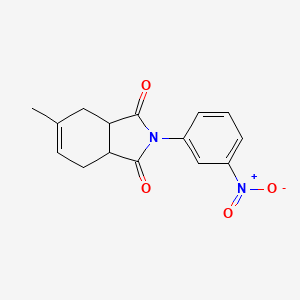
5-methyl-2-(3-nitrophenyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 5-methyl-2-(3-nitrophenyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione is a derivative of isoindole-1,3-dione, which is a scaffold present in various pharmacologically active compounds. The presence of a nitro group and a tetrahydroisoindole core suggests potential for biological activity, as seen in related compounds that have been evaluated for cytotoxicity and antibacterial properties .
Synthesis Analysis
The synthesis of related 5-nitroindole derivatives typically involves the condensation of 5-nitroindol-2,3-dione with various nucleophiles or secondary amines. For instance, 5-nitro-1H-indole-2,3-dione derivatives have been synthesized by condensation with N-substituted-thiosemicarbazides, followed by treatment with morpholine or piperidine and formaldehyde to yield N-Mannich bases . Similarly, hexahydro-1H-isoindole-1,3(2H)-dione derivatives have been synthesized from 3-sulfolene, followed by epoxidation and opening of the epoxide with nucleophiles . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of isoindole-1,3-dione derivatives has been characterized using various spectroscopic techniques, including 1D and 2D NMR spectroscopy. The analysis of COSY and HSQC spectra allows for the correlation between neighboring protons and carbons, confirming the structure of the synthesized compounds . This approach would be applicable for confirming the structure of this compound.
Chemical Reactions Analysis
The chemical reactivity of isoindole-1,3-dione derivatives includes the formation of N-Mannich bases, as seen in the synthesis of 5-nitro-3-phenyliminoindol-2(3H)-ones and their piperidinomethyl analogues . The nitro group and the isoindole core also allow for further functionalization, which could lead to a variety of chemical reactions, including nucleophilic substitution and addition reactions, as demonstrated in the synthesis of hexahydro-1H-isoindole-1,3(2H)-dione derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would likely include stability under biological conditions, given the stability of related compounds in cytotoxicity assays . The presence of the nitro group could confer electron-withdrawing properties, affecting the compound's reactivity. The tetrahydroisoindole core may contribute to the lipophilicity of the compound, potentially influencing its pharmacokinetic properties. The exact physical properties such as melting point, solubility, and stability would require empirical determination.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
The chemical compound 5-methyl-2-(3-nitrophenyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione is involved in various synthetic and structural studies due to its unique chemical properties. For instance, Sedlák et al. (2005) explored the synthesis of substituted 5-methyl-3,5-diphenylimidazolidine-2,4-diones, showcasing the potential for creating diverse derivatives of this compound for further chemical analysis and applications. This synthesis involves reactions of substituted phenyl isocyanates with amino compounds under specific conditions, leading to the formation of complex structures including the isoindole-1,3-dione framework (Sedlák et al., 2005).
Structural and Theoretical Studies
Tan et al. (2020) conducted structural and theoretical studies on novel norcantharidine derivatives, which include structures closely related to this compound. These studies offer insights into the supramolecular interactions, crystal structures, and the impact of minor structural differences on molecular packing and isomorphism, contributing to the design of new derivatives with specified structures (Tan et al., 2020).
Reaction Mechanisms and Derivatives
Research by Kopylovich et al. (2011) on the unusual shift of a nitro group in phenylhydrazo-β-diketone derivatives reveals complex reaction mechanisms that can influence the structural properties and potential applications of compounds related to this compound. This study provides valuable information on the reactivity and stability of such compounds under various conditions (Kopylovich et al., 2011).
Application in Chemosensors
Subhasri and Anbuselvan (2014) explored the use of derivatives related to the chemical compound as chemosensors for biologically and environmentally significant ions. Their research demonstrates the potential of such compounds in developing sensitive and selective sensors for applications in environmental monitoring and biochemistry (Subhasri & Anbuselvan, 2014).
Mecanismo De Acción
While the specific mechanism of action for “5-methyl-2-(3-nitrophenyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione” is not known, imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Safety and Hazards
The safety and hazards of a compound depend on its specific structure and properties. For example, 5-Methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile has been labeled with the signal word “Warning” and hazard statements H410, indicating it is very toxic to aquatic life with long-lasting effects .
Direcciones Futuras
Propiedades
IUPAC Name |
5-methyl-2-(3-nitrophenyl)-3a,4,7,7a-tetrahydroisoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O4/c1-9-5-6-12-13(7-9)15(19)16(14(12)18)10-3-2-4-11(8-10)17(20)21/h2-5,8,12-13H,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSFLPRLCSDPYRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCC2C(C1)C(=O)N(C2=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


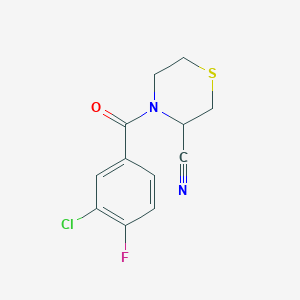
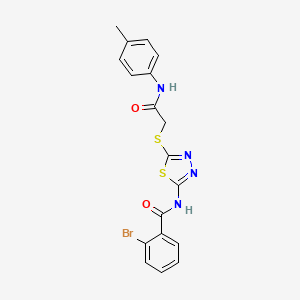

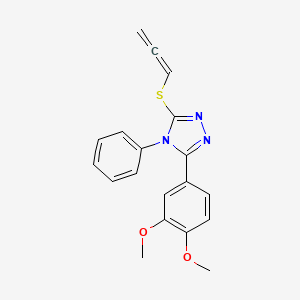
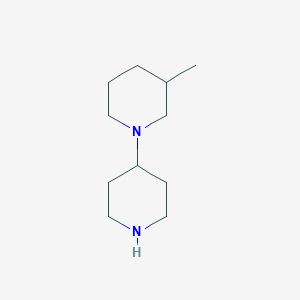

![N-Methyl-N-[2-oxo-2-[[1-[3-(trifluoromethyl)phenyl]cyclobutyl]amino]ethyl]prop-2-enamide](/img/structure/B2507240.png)

![N-[4-ethoxy-2-(4-methoxyphenyl)quinolin-6-yl]acetamide](/img/structure/B2507244.png)
![5-(5-Chloro-2-methylphenyl)-8-thia-3,5,10-triazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraene-4,6-dione](/img/structure/B2507245.png)

![N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2507248.png)
